molecular formula C17H24BrNO4 B15330105 Di-tert-Butyl (3-(bromomethyl)phenyl)imidodicarbonate

Di-tert-Butyl (3-(bromomethyl)phenyl)imidodicarbonate

Cat. No.: B15330105
M. Wt: 386.3 g/mol
InChI Key: SXJCIQZMPHJGRG-UHFFFAOYSA-N
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Description

Di-tert-Butyl (3-(bromomethyl)phenyl)imidodicarbonate is a complex organic compound characterized by its bromomethyl group and di-tert-butyl substituents on the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Di-tert-Butyl (3-(bromomethyl)phenyl)imidodicarbonate typically involves multiple steps, starting with the bromination of the corresponding phenyl compound. The reaction conditions include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions, followed by purification processes to obtain the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Di-tert-Butyl (3-(bromomethyl)phenyl)imidodicarbonate can undergo various types of chemical reactions, including:

  • Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.

  • Substitution: The bromomethyl group can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

  • Substitution: Nucleophiles such as amines, alcohols, or thiols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Carboxylic acids or their derivatives.

  • Reduction: Alcohols or other reduced derivatives.

  • Substitution: Various substituted phenyl compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, Di-tert-Butyl (3-(bromomethyl)phenyl)imidodicarbonate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for organic synthesis.

Biology: In biological research, this compound can be used to study the effects of bromomethyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound's derivatives can be explored for potential medicinal applications, such as the development of new drugs or therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Di-tert-Butyl (3-(bromomethyl)phenyl)imidodicarbonate exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to replace it. The di-tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound.

Molecular Targets and Pathways: The compound may interact with various molecular targets, depending on its derivatives and the specific reactions involved. These interactions can affect different biochemical pathways, leading to diverse biological and chemical outcomes.

Comparison with Similar Compounds

  • 3,5-Di-tert-butylbenzyl bromide: Similar structure with a bromomethyl group on a di-tert-butylbenzene ring.

  • Bromomethyl-substituted phenols: Compounds with bromomethyl groups on phenol rings.

  • Bromomethyl-substituted anilines: Compounds with bromomethyl groups on aniline derivatives.

Uniqueness: Di-tert-Butyl (3-(bromomethyl)phenyl)imidodicarbonate is unique due to its specific combination of di-tert-butyl groups and the bromomethyl group on the phenyl ring. This combination provides distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H24BrNO4

Molecular Weight

386.3 g/mol

IUPAC Name

tert-butyl N-[3-(bromomethyl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C17H24BrNO4/c1-16(2,3)22-14(20)19(15(21)23-17(4,5)6)13-9-7-8-12(10-13)11-18/h7-10H,11H2,1-6H3

InChI Key

SXJCIQZMPHJGRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=CC(=C1)CBr)C(=O)OC(C)(C)C

Origin of Product

United States

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